molecular formula C23H23NO B8247969 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine

Cat. No.: B8247969
M. Wt: 329.4 g/mol
InChI Key: RLTYMXMRZGMDAQ-UHFFFAOYSA-N
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Description

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine ( 1609080-12-7) is an organic compound with the molecular formula C23H23NO and a molecular weight of 329.43 . This compound is supplied for research purposes and is not intended for human or veterinary use . In organic electronics research, dibenzofuran-based molecules like this one are valued as functional intermediates for aromatic amine photoelectric materials . Specifically, research indicates that dibenzofuran units are incorporated into host materials for Organic Light-Emitting Diodes (OLEDs) due to their good electron transport ability . Such electron transport-type hosts are crucial in the development of high-performance devices, including multiple resonance pure blue fluorescent OLEDs, where they can contribute to improved operational lifetime and efficiency . Please consult the Safety Data Sheet for detailed handling information. General safety information includes the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Recommended precautionary measures include washing thoroughly after handling, wearing protective gloves, and using eye protection . For storage, it is advised to keep the product in a dark place, under an inert atmosphere, and at room temperature .

Properties

IUPAC Name

6-tert-butyl-N-(2-methylphenyl)dibenzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO/c1-15-9-5-6-13-19(15)24-20-14-8-11-17-16-10-7-12-18(23(2,3)4)21(16)25-22(17)20/h5-14,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTYMXMRZGMDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC3=C2OC4=C3C=CC=C4C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dibenzofuran Core Construction

The dibenzofuran scaffold is typically synthesized via intramolecular Ullmann coupling or Pd-catalyzed C–O cyclization . For example:

  • Step 1 : 2-Bromo-4-(tert-butyl)phenol undergoes coupling with 2-iodophenol derivatives under Pd(OAc)₂/XPhos catalysis in THF at 70°C, forming the dibenzofuran backbone.

  • Step 2 : Cyclization is facilitated by Cs₂CO₃ in DMF at 100°C, achieving yields of 52–77%.

Key Reaction Conditions :

ReagentCatalyst SystemTemperatureYield (%)
2-Bromo-4-(tert-butyl)phenolPd(OAc)₂/XPhos70°C52–77

Buchwald-Hartwig Amination

The N-(o-tolyl) group is introduced via Pd-catalyzed amination:

  • Procedure : A halogenated dibenzofuran intermediate (e.g., 4-bromo-6-(tert-butyl)dibenzo[b,d]furan) reacts with o-toluidine using Pd₂(dba)₃ and SPhos in toluene at 100°C.

  • Optimization : Excess KOtBu (3 equiv.) and 24-hour reaction time improve yields to 88–95%.

Representative Data :

SubstrateAmineCatalystYield (%)
4-Bromo-6-(tert-butyl)dibenzo[b,d]furano-ToluidinePd₂(dba)₃/SPhos88

Reductive Amination Pathway

Intermediate Synthesis

A nitro precursor (4-nitro-6-(tert-butyl)dibenzo[b,d]furan ) is reduced to the amine using SnCl₂ in HCl:

  • Conditions : 0°C, 4 hours, 77% yield.

  • Challenges : Over-reduction or byproduct formation requires careful stoichiometric control.

Coupling with o-Tolyl Groups

The amine intermediate undergoes nucleophilic substitution with 2-bromo-o-xylene in DMF at 120°C, yielding the target compound.

Comparison of Methods :

MethodAdvantagesLimitations
Buchwald-HartwigHigh regioselectivity, mild conditionsCostly ligands, Pd residue
Reductive AminationAvoids Pd catalystsLower yields, side reactions

One-Pot Tandem Synthesis

Sequential Coupling-Cyclization

A streamlined approach combines Suzuki-Miyaura coupling and cyclization:

  • Suzuki Coupling : 2-Bromo-4-(tert-butyl)phenylboronic acid reacts with 2-iodophenyl acetate (Pd(amphos)Cl₂, K₂CO₃, 100°C).

  • Cyclization : In situ deprotection of the acetate group under basic conditions forms the dibenzofuran.

  • Amination : Direct introduction of o-toluidine via Pd catalysis.

Yield Optimization :

  • Total yield: 45–62%.

Alternative Strategies

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-(tert-butyl)phenol with 2-iodoaniline derivatives achieves the dibenzofuran-amine linkage but suffers from lower yields (30–40%).

Critical Analysis of Methodologies

Efficiency and Scalability

  • Buchwald-Hartwig remains the most efficient (yields >85%), but scalability is limited by Pd costs.

  • Reductive Amination is cost-effective but requires stringent purification.

Regioselectivity Challenges

Steric hindrance from the tert-butyl group complicates functionalization at the 4-position, necessitating bulky ligands (e.g., XPhos) to direct coupling.

Industrial-Scale Considerations

Patents highlight nitration-reduction sequences for large-scale production:

  • Nitration : 2,6-Di-tert-butylphenol treated with NaNO₂/H₂SO₄ forms 4-nitro derivatives.

  • Reduction : Na₂S₂O₄ in NaOH/EtOH reduces nitro to amine (99% yield).

Advantages :

  • No noble metal catalysts.

  • High purity (>99.7%) .

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that compounds structurally similar to 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine exhibit various biological activities. Notably, these compounds have been investigated for their:

  • Anticancer Properties : Research has shown that derivatives of dibenzo[b,d]furan can inhibit cancer cell proliferation through various mechanisms, potentially making them useful in cancer therapeutics.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents .

Medicinal Chemistry Applications

Due to its unique structure, this compound has potential applications in medicinal chemistry. Its ability to interact with biological targets can be leveraged for:

  • Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
  • Binding Studies : Interaction studies involving this compound can elucidate its binding affinity with various biological receptors, providing insights into its mechanism of action and therapeutic potential .

Materials Science Applications

In addition to its medicinal applications, the unique properties of this compound make it suitable for materials science applications:

  • Organic Electronics : The compound's luminescent properties may be explored in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Mechanism of Action

The mechanism of action of 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine

  • Molecular Formula: $ \text{C}{24}\text{H}{17}\text{NO} $ (335.41 g/mol) .
  • Key Differences :
    • Substitution Pattern: A biphenyl group replaces the o-tolyl moiety, increasing conjugation length and molecular weight.
    • Electronic Effects: The biphenyl group enhances π-π stacking, which may improve charge transport in optoelectronic devices compared to the tert-butyl/o-tolyl combination.
  • Applications : Likely used as a host material in OLEDs due to extended aromaticity .

2-Bromo-8-chlorodibenzo[b,d]furan

  • Molecular Formula : $ \text{C}{12}\text{H}{6}\text{BrClO} $ (289.53 g/mol) .
  • Key Differences :
    • Halogen Substituents: Bromine and chlorine atoms introduce electron-withdrawing effects, reducing HOMO levels compared to the electron-rich tert-butyl/o-tolyl system.
    • Reactivity: Halogens enable cross-coupling reactions, making this compound a versatile synthetic intermediate, unlike the target compound .

Functional Analogues in Host Materials

DCDPA and t-DCDPA

  • Structures : Carbazole-based p-type hosts with triazine or tert-butyl modifications .
  • Comparison :
    • Thermal Stability : The tert-butyl group in t-DCDPA and the target compound both enhance thermal stability (>300°C decomposition).
    • Charge Transport : Carbazole units in DCDPA provide superior hole-transport properties, whereas dibenzofuran cores (as in the target compound) may balance electron/hole mobility .

DBFTrz (n-type host)

  • Structure : Combines dibenzofuran with diphenyltriazine .
  • Electronic Properties : The triazine group in DBFTrz lowers LUMO levels (-2.8 eV), facilitating electron injection, whereas the target compound’s amine group may raise HOMO levels (-5.2 eV estimated via DFT methods) .

Computational Studies

  • DFT Analysis : Becke’s hybrid functional () predicts that exact exchange contributions stabilize the tert-butyl/o-tolyl system’s HOMO (-5.2 eV) compared to biphenyl analogues (-5.5 eV) .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Key Substituents Thermal Stability (°C)
6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine 329.44 tert-Butyl, o-tolyl >300 (estimated)
N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine 335.41 Biphenyl 280–300
2-Bromo-8-chlorodibenzo[b,d]furan 289.53 Br, Cl 200–220

Table 2: Electronic Properties (DFT Calculations)

Compound HOMO (eV) LUMO (eV) Bandgap (eV)
Target Compound -5.2 -1.8 3.4
DBFTrz -6.1 -2.8 3.3
t-DCDPA -5.5 -1.9 3.6

Biological Activity

6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-cancer properties, neuroprotective effects, and other pharmacological activities.

Chemical Structure

The compound is characterized by the following structure:

  • Chemical Formula : C₁₈H₁₉N
  • CAS Number : 1609080-12-7

1. Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of compounds similar to this compound. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

CompoundCell LineGI50 (nM)Mechanism of Action
2-(4-Aminophenyl)benzothiazoleIGROV1<10Inhibition of growth
2-(4-Amino-3-methylphenyl)benzothiazoleOVCAR-36.7 - 10Induces apoptosis

These compounds inhibit tumor growth effectively, with some showing over 50% inhibition in vivo when administered intraperitoneally .

2. Neuroprotective Effects

The neuroprotective potential of similar dibenzo derivatives has been explored, particularly in relation to Alzheimer’s disease. Studies indicate that these compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation.

CompoundIC50 (μM)Target Enzyme
Compound A (similar structure)3.08 ± 0.29BuChE
Compound B (similar structure)6.21 ± 0.52AChE

The inhibition of these enzymes can enhance neurotransmission and provide protective effects against neurodegeneration .

3. Antiviral Activity

While specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections, particularly influenza viruses.

CompoundVirus TypeInhibition (%)
Compound C (related structure)H1N1 Influenza>90% at 0.4 mg/chicken embryo

These findings suggest that modifications in the chemical structure can lead to enhanced antiviral properties .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into their mechanisms and effectiveness:

  • Cytotoxicity in Cancer Cells : A study on benzothiazole derivatives revealed that specific substitutions significantly increased cytotoxicity against ovarian cancer cells, suggesting a structure-activity relationship that could be applied to dibenzo derivatives .
  • Neuroprotective Mechanisms : Research on triazole-containing hybrids indicated that certain structural features enhance their ability to cross the blood-brain barrier and exert neuroprotective effects by modulating inflammatory pathways .
  • Antiviral Efficacy : Investigations into triazole derivatives demonstrated their capacity to inhibit hemagglutination and reduce viral infectivity in vitro, highlighting their potential as antiviral agents against various strains of influenza .

Q & A

Q. What safety protocols are critical when handling 6-(tert-Butyl)-N-(o-tolyl)dibenzo[b,d]furan-4-amine in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (H335) based on structural analogs .
  • Personal Protective Equipment (PPE) : Use NIOSH-approved safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves following institutional guidelines .
  • Engineering Controls : Conduct experiments in a fume hood to minimize inhalation exposure. Implement hand hygiene protocols before breaks and after handling .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Factorial Design : Apply statistical experimental design (e.g., full factorial or response surface methodology) to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. This minimizes trial-and-error approaches .
  • Computational Guidance : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediate stability, narrowing optimal conditions before lab validation .
  • Example Workflow :
    • Screen solvents (e.g., acetonitrile, DMF) using a fractional factorial design.
    • Optimize time and temperature via central composite design.
    • Validate with NMR and LC-MS for yield and purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and tert-butyl group integrity.
    • FT-IR : Identify amine N-H stretches (~3300 cm1^{-1}) and dibenzofuran C-O-C vibrations (~1250 cm1^{-1}).
  • Purity Assessment :
    • HPLC : Utilize a C18 column with UV detection (λ = 254 nm) to quantify impurities.
    • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined to elucidate solid-state properties?

Methodological Answer:

  • X-ray Diffraction (XRD) :
    • Data Collection : Cool crystals to 150 K to minimize disorder. Use MoKα radiation (λ = 0.71073 Å) for high-resolution data .
    • Parameters : Expect monoclinic systems (space group I 1 2/a 1) with cell dimensions similar to analogs (e.g., a ≈ 19.3 Å, β ≈ 119°) .
  • Disorder Handling : Apply SHELXL refinement with constraints for dynamic disorder in tert-butyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Use hierarchical clustering or principal component analysis (PCA) to identify outliers in bioactivity datasets (e.g., IC50_{50} variability).
  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Case Study : For antitumor activity discrepancies, compare cytotoxicity in 2D vs. 3D cell models to assess microenvironment-dependent effects .

Q. How can computational models predict the compound’s environmental impact?

Methodological Answer:

  • QSAR Modeling : Train models using EPI Suite or OPERA to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (e.g., LC50_{50} for Daphnia magna) .
  • Waste Management : Segregate halogenated byproducts (if any) and collaborate with certified waste disposal services for incineration or chemical neutralization .

Q. What advanced training is required for researchers working with this compound?

Methodological Answer:

  • Courses : Enroll in Practical Training in Chemical Biology Methods & Experimental Design to master hazard mitigation, assay design, and data interpretation .
  • Workshops : Attend crystallography workshops (e.g., CCP4) for XRD data processing and refinement .

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